molecular formula C12H14ClN3O4 B5149097 N-(2-chloro-4-nitrophenyl)-2-(4-morpholinyl)acetamide

N-(2-chloro-4-nitrophenyl)-2-(4-morpholinyl)acetamide

Cat. No.: B5149097
M. Wt: 299.71 g/mol
InChI Key: ZIVDJRRJSADUCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-4-nitrophenyl)-2-(4-morpholinyl)acetamide, commonly known as CNMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a small molecule that belongs to the class of amides and is known for its unique chemical properties.

Mechanism of Action

The mechanism of action of CNMA is not fully understood, but it is believed to involve the inhibition of acetylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve memory and learning. CNMA has also been found to exhibit antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
CNMA has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels can improve memory and learning. CNMA has also been found to exhibit antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of CNMA is its ability to inhibit the activity of acetylcholinesterase, which can be useful in studying the role of acetylcholine in memory and learning. CNMA has also been found to exhibit antitumor activity, which can be useful in studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of CNMA is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of CNMA. One area of research is the development of new drugs based on CNMA for the treatment of Alzheimer's disease and other neurological disorders. Another area of research is the development of new anticancer drugs based on CNMA. Additionally, further studies are needed to fully understand the mechanism of action of CNMA and its potential side effects.

Synthesis Methods

The synthesis of CNMA is a multistep process that involves several chemical reactions. The first step involves the reaction of 2-chloro-4-nitroaniline with morpholine to form N-(2-chloro-4-nitrophenyl)morpholine. This intermediate product is then reacted with acetyl chloride to form CNMA. The final product is obtained after purification and isolation.

Scientific Research Applications

CNMA has been extensively studied for its potential applications in various fields of research. It has been found to exhibit antitumor, antifungal, and antibacterial activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders. CNMA has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that plays a critical role in memory and learning.

Properties

IUPAC Name

N-(2-chloro-4-nitrophenyl)-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O4/c13-10-7-9(16(18)19)1-2-11(10)14-12(17)8-15-3-5-20-6-4-15/h1-2,7H,3-6,8H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIVDJRRJSADUCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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